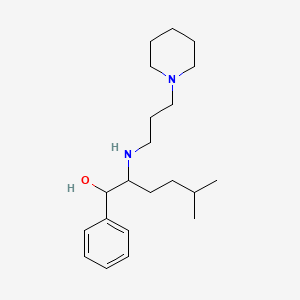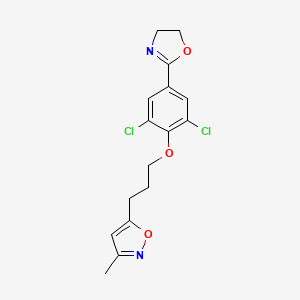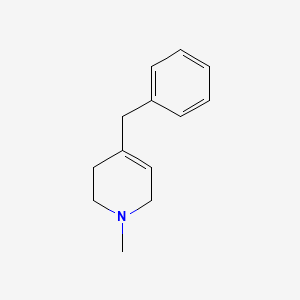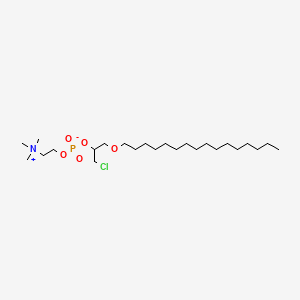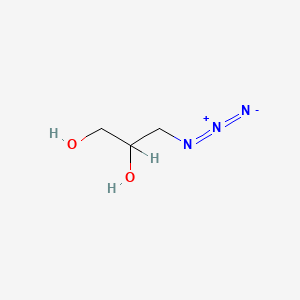
3-Azido-1,2-propanediol
Vue d'ensemble
Description
3-Azido-1,2-propanediol is a chemical compound with the molecular formula C3H7N3O2 . It is also known by other names such as 1,2-Propanediol, 3-azido- . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids, which are linked with amine and ester groups, involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . Another study discusses the intramolecular [3+2] cycloaddition (IM32CA) reactions of azides and diazoalkanes leading to fused tricyclic 1,2,3-triazolines .Molecular Structure Analysis
The molecular structure of 3-Azido-1,2-propanediol is represented by the formula C3H7N3O2 . The average mass of the molecule is 117.107 Da and the monoisotopic mass is 117.053825 Da .Chemical Reactions Analysis
The intramolecular [3+2] cycloaddition (IM32CA) reactions of azides and diazoalkanes leading to fused tricyclic 1,2,3-triazolines and 1-pyrazolines have been studied . The IM32CA reactions of azides are classified as zw-type following non-concerted one-step mechanism .Applications De Recherche Scientifique
Mutagenic Activity
3-Azido-1,2-propanediol has demonstrated significant mutagenic activity in various biological studies. In Saccharomyces cerevisiae, it notably increased the frequency of isoleucine revertants and gene convertants, indicating its strong mutagenic potential (Juříček et al., 1987). Similar findings were reported in Escherichia coli, where its mutagenicity was enhanced in certain repair-deficient strains, independent of the umuC function of the SOS error-prone pathway (Grúz et al., 1993).
Specific Mutational Effects
3-Azido-1,2-propanediol induced almost exclusively G:C to A:T transitions in the CAN1 gene of Saccharomyces cerevisiae. This specificity might be common to other organic azido compounds, suggesting a distinct mutational pathway (Grúz et al., 2014).
Application in Biotechnological Production
The compound plays a role in the biotechnological production of 1,3-propanediol (1,3-PD), an important chemical in polymer production. Studies on genetically engineered microorganisms have shown promise in enhancing the biosynthesis of 1,3-PD, which is more economically viable and environmentally friendly compared to chemical synthesis methods (Yang et al., 2018).
Advances in Microbial Production Techniques
There have been significant advances in microbial production techniques for 1,3-propanediol, with potential for bulk chemical production. Genetic and metabolic engineering approaches are being explored to improve yields and overcome limitations of traditional fermentation technologies (Saxena et al., 2009).
Catalytic Hydrogenolysis of Glycerol
Research has also explored the catalytic hydrogenolysis of glycerol to propanediols, providing a new synthesis route for these compounds. Various catalysts, including transition and noble metals, have been studied for their effectiveness in this process (Wang et al., 2015).
Mutagenic Activity in Various Organisms
The mutagenic activity of 3-Azido-1,2-propanediol has been observed in different organisms, including Salmonella typhimurium and sugar cane callus cells. This highlights its broad biological impact across different species and its potential use in genetic studies (Matsumura et al., 1995; Gonzalez et al., 1990).
Enzymatic Synthesis Applications
Enzymatic methods have been used to synthesize azido-functionalized aliphatic polyesters, showing potential for acid-degradable amphiphilic graft copolymers. These compounds have applications in drug delivery and other medical uses (Wu et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-azidopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c4-6-5-1-3(8)2-7/h3,7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTNJQAFJLVWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73018-99-2 | |
| Record name | 1,2-Propanediol, 3-azido-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73018-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001032575 | |
| Record name | 3-Azido-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-1,2-propanediol | |
CAS RN |
73018-98-1, 73018-99-2 | |
| Record name | 3-Azido-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73018-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azido-1,2-propanediol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azidoglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, 3-azido-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Azido-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AZIDO-1,2-PROPANEDIOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPL0CPC43P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



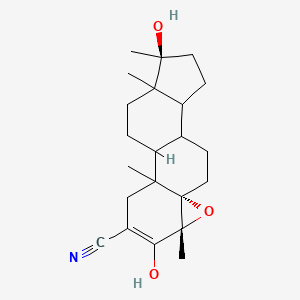
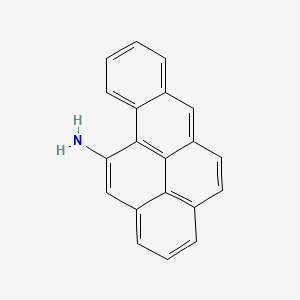
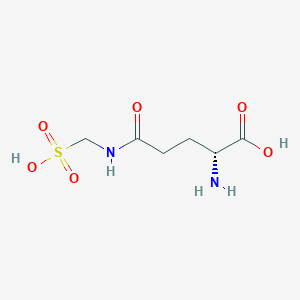
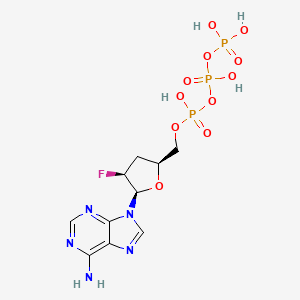
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)
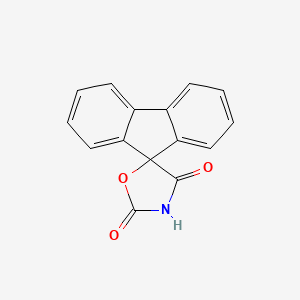
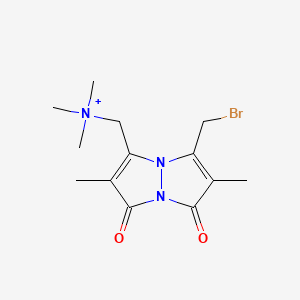
![2-[4-(Butan-2-yl)phenyl]propanenitrile](/img/structure/B1219480.png)
